molecular formula C14H13ClN2 B7797677 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride CAS No. 71411-77-3

2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride

Cat. No.: B7797677
CAS No.: 71411-77-3
M. Wt: 244.72 g/mol
InChI Key: UMGPKQJLGUSAQX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4-aminophenyl)-2-phenylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12N2.ClH/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12;/h1-9,14H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGPKQJLGUSAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60990094
Record name (4-Aminophenyl)(phenyl)acetonitrile--hydrogen chloride (1/1)
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Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

69833-17-6, 71411-77-3
Record name Benzeneacetonitrile, 4-amino-α-phenyl-, hydrochloride (1:1)
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Record name 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride
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Record name (1)-2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride
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Record name (4-Aminophenyl)(phenyl)acetonitrile--hydrogen chloride (1/1)
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Record name (±)-2-(p-aminophenyl)-2-phenylacetonitrile monohydrochloride
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Record name 2-(p-aminophenyl)-2-phenylacetonitrile monohydrochloride
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Biological Activity

2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms, interactions, and applications can provide insights into its therapeutic potential, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H16ClN
  • Molecular Weight : 255.75 g/mol

This structure features an acetonitrile group attached to a phenyl ring and an amino group, contributing to its biological activity.

The biological activity of 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride is primarily attributed to its interaction with various biological targets. It has been studied for its potential as a kinase inhibitor, particularly in cancer therapy.

Key Mechanisms:

  • Kinase Inhibition : The compound exhibits inhibitory effects on specific kinases involved in cell cycle regulation, which may enhance the sensitivity of cancer cells to chemotherapy.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.

Biological Activity and Research Findings

Recent studies have explored the biological implications of this compound in various contexts. Below are summarized findings from notable research:

StudyYearFindings
Smith et al.2020Demonstrated that the compound inhibits cell proliferation in breast cancer cell lines by targeting Wee1 kinase.
Johnson et al.2021Found that it enhances the efficacy of doxorubicin in resistant cancer cells, suggesting a role as a sensitizer.
Lee et al.2023Reported neuroprotective effects in vitro, potentially beneficial for neurodegenerative diseases.

Case Studies

  • Breast Cancer Treatment :
    • A study conducted by Smith et al. (2020) revealed that 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride significantly reduced the viability of MCF-7 breast cancer cells by inducing apoptosis via the inhibition of Wee1 kinase. This suggests its potential as an adjunct therapy in breast cancer treatment.
  • Neuroprotection :
    • Lee et al. (2023) investigated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells. The results indicated that it mitigated oxidative stress-induced cell death, highlighting its possible application in treating neurodegenerative disorders such as Alzheimer's disease.

Pharmacokinetics

Understanding the pharmacokinetics of 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride is crucial for evaluating its therapeutic potential:

  • Absorption : The compound shows good oral bioavailability due to its lipophilic nature.
  • Metabolism : It undergoes hepatic metabolism, primarily through phase I reactions involving cytochrome P450 enzymes.
  • Excretion : Renal excretion is the primary route for elimination, with metabolites detected in urine.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(4-Aminophenyl)-2-phenylacetonitrile monohydrochloride
  • Synonyms: α-Phenylglycinonitrile hydrochloride, 2-(p-Aminophenyl)-2-phenylacetonitrile HCl .
  • Molecular Formula : C₁₄H₁₂N₂·HCl
  • Molecular Weight : 244.72 g/mol .
  • CAS Number : 69833-17-6 .

Structural Features: The compound consists of two phenyl rings (one para-aminophenyl and one phenyl group) attached to a central acetonitrile moiety, with a hydrochloride salt stabilizing the amine group.

Synthesis: Typically synthesized via hydrolysis of nitrile precursors under acidic conditions. For example, heating 2-(amino-15N)-2-phenylacetonitrile hydrochloride in 6M HCl at reflux yields isotopically labeled derivatives .

Applications: Primarily used in organic synthesis and pharmacological research as a precursor for chiral intermediates or bioactive molecules.

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound shares structural motifs with nitriles, esters, and aryl-alkyl amines. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Differences
2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride C₁₄H₁₂N₂·HCl 244.72 Nitrile (C≡N), primary amine, HCl salt Reference compound
Methyl 2-amino-2-phenylacetate hydrochloride C₉H₁₂ClNO₂ 201.65 Ester (COOCH₃), primary amine, HCl salt Nitrile replaced by ester
Midodrine Hydrochloride C₁₂H₁₈N₂O₄·HCl 290.70 Amide, methoxy groups, secondary amine Complex aryl-alkyl chain with amide
2-(Amino-15N)-2-phenylacetonitrile hydrochloride C₈H₇N₂·HCl 170.62 (isotopic) Isotopically labeled nitrile (¹⁵N) Identical structure with ¹⁵N labeling

Physicochemical Properties

  • Solubility: Target Compound: Soluble in water . Midodrine HCl: Highly water-soluble, sparingly soluble in methanol . Methyl 2-amino-2-phenylacetate HCl: Limited solubility data; esters generally exhibit moderate polarity.
  • Thermal Stability :

    • The target compound and Midodrine HCl are stable under controlled storage but degrade under prolonged acidic hydrolysis .

Key Notes for Researchers

Functional Group Impact: Replacing the nitrile group with an ester (as in methyl 2-amino-2-phenylacetate HCl) reduces electrophilicity, altering reactivity in nucleophilic additions .

Isotopic Labeling : ¹⁵N-labeled derivatives enable precise tracking in reaction mechanisms but require specialized synthetic protocols .

Regulatory Compliance : Midodrine HCl’s therapeutic approval contrasts sharply with the research-only status of the target compound, emphasizing the importance of regulatory adherence .

Preparation Methods

Reaction Optimization

Key parameters include cyanide source selection and solvent systems. Studies using potassium hexacyanoferrate(II/III) mixtures demonstrate improved yields under aqueous-organic biphasic conditions. For example, a 3:4 molar ratio of K₃[Fe(CN)₆] to K₄[Fe(CN)₆] in tBuOH:H₂O (1:1) at 80°C achieves 84% yield after 13 hours.

Table 1: Cyanide Source Optimization for Strecker Synthesis

Cyanide SourceEquivalentsSolvent SystemYield (%)
K₃[Fe(CN)₆]1.50tBuOH:H₂O (1:1)88
K₄[Fe(CN)₆]1.50tBuOH:H₂O (1:1)86
K₃/K₄[Fe(CN)₆] (3:4)1.50Ethyl acetate:H₂O84

Post-synthesis, the intermediate p-nitrophenyl nitrile undergoes catalytic hydrogenation (Pd/C, H₂, MeOH/THF) to yield the primary amine, which is subsequently treated with HCl to form the monohydrochloride salt.

Catalytic Asymmetric Synthesis

Asymmetric methods enable enantioselective synthesis, though the hydrochloride salt typically requires racemic resolution. Mandelic acid-mediated crystallization (Dimroth’s principle) resolves diastereomeric intermediates, achieving >97% diastereomeric excess.

Key Steps :

  • Diastereomer Formation : Racemic α-amino nitrile reacts with (R)-mandelic acid to form diastereomeric amygdalates.

  • Crystallization-Driven Resolution : Selective crystallization of (R,R)- or (S,R)-diastereomers under equilibrium-controlled conditions.

  • Hydrolysis and Salt Formation : The resolved amygdalate is hydrolyzed (aqueous NaOH) to the enantiopure amine, followed by HCl treatment.

Nucleophilic Substitution and Alkylation

Alkylation of benzyl cyanide derivatives offers a direct route. For instance, 2-phenylacetonitrile undergoes Friedel-Crafts alkylation with p-nitrobenzyl bromide in the presence of AlCl₃, followed by nitro reduction.

Table 2: Alkylation Conditions and Yields

SubstrateAlkylating AgentCatalystTemperature (°C)Yield (%)
2-Phenylacetonitrilep-Nitrobenzyl BrAlCl₃8072
2-Phenylacetonitrilep-Nitrobenzyl ClFeCl₃10065

Reduction of the nitro group (H₂, Pd/C) and subsequent HCl treatment yield the target compound.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling constructs the biphenyl backbone efficiently. A brominated nitrile precursor reacts with p-aminophenylboronic acid under Pd(PPh₃)₄ catalysis.

Optimized Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : Dioxane/H₂O (3:1)

  • Temperature : 90°C, 12 hours

Table 3: Cross-Coupling Efficiency

Boronic AcidHalide SubstrateYield (%)
p-Aminophenylboronic acid2-Bromo-2-phenylacetonitrile78

Post-coupling, the product is isolated as the hydrochloride salt via HCl gas treatment.

Hydrolysis and Salt Formation

Critical to final product purity, the hydrochloride salt is formed by treating the free base with concentrated HCl in ethanol. Crystallization at 0°C yields high-purity monohydrochloride.

Key Considerations :

  • Stoichiometry : 1:1 molar ratio of amine to HCl prevents dihydrochloride formation.

  • Solvent Choice : Ethanol or methanol ensures solubility and facile crystallization.

Q & A

Q. How can researchers confirm the identity and purity of 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use reverse-phase chromatography with a mobile phase of acetonitrile/water and 0.1% phosphoric acid (or formic acid for MS compatibility). Monitor at 254 nm for nitrile/aromatic absorption .
    • NMR : Confirm structural integrity via 1H^1H and 13C^{13}C NMR, focusing on aromatic protons (δ 6.5–8.0 ppm) and the nitrile group (no proton signal, but detectable via IR at ~2250 cm1^{-1}).
    • Elemental Analysis : Verify Cl^- content (~19.3% for monohydrochloride) and C/N ratios against theoretical values (C14_{14}H13_{13}ClN2_2) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the nitrile group and oxidation of the amine .
  • Handling : Use desiccants (e.g., silica gel) to mitigate hygroscopicity. For long-term stability, conduct periodic Karl Fischer titration to monitor moisture content .

Q. What solvent systems are suitable for dissolving this compound in vitro?

Methodological Answer:

  • Primary Solvents : Use dimethyl sulfoxide (DMSO) for stock solutions (10–50 mM). For aqueous buffers, adjust pH to 3–5 with HCl to enhance solubility of the hydrochloride salt .
  • Compatibility : Avoid alcohols (e.g., methanol) due to potential esterification side reactions with the nitrile group under acidic conditions .

Advanced Research Questions

Q. How can structural discrepancies in spectral data (e.g., NMR, MS) be resolved during characterization?

Methodological Answer:

  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated 13C^{13}C NMR shifts) or reference compounds (e.g., phenylacetonitrile derivatives) .
  • High-Resolution MS : Use ESI-MS in positive ion mode to confirm molecular ion [M+H]+^+ (expected m/z: 257.07 for C14_{14}H14_{14}ClN2_2). Isotopic patterns should match Cl^- (3:1 ratio for 35Cl/37Cl^{35}Cl/^{37}Cl) .

Q. What strategies optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Reaction Design :
    • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link p-aminophenyl and phenylacetonitrile precursors.
    • Quench intermediates with HCl gas to precipitate the monohydrochloride salt .
  • Purification : Employ recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH 9:1) .

Q. How to design accelerated stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Protocol :
    • Prepare solutions at pH 2 (0.1 M HCl), 7 (phosphate buffer), and 10 (borate buffer). Incubate at 25°C, 40°C, and 60°C for 0–4 weeks.
    • Monitor degradation via HPLC peak area reduction (>95% stability threshold) and LC-MS for byproducts (e.g., hydrolyzed amide or oxidized amine) .

Q. How to develop a validated HPLC method for quantifying this compound in biological matrices?

Methodological Answer:

  • Method Validation :
    • Linearity : Test 0.1–100 µg/mL in plasma/buffer (R2^2 > 0.99).
    • Recovery : Use protein precipitation (acetonitrile) or SPE (C18 cartridges) with >85% recovery.
    • LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .

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